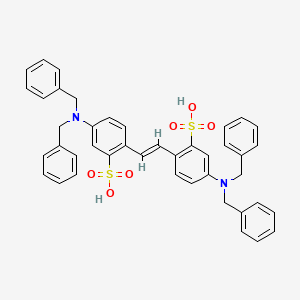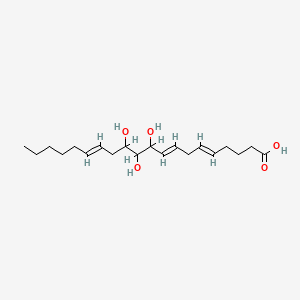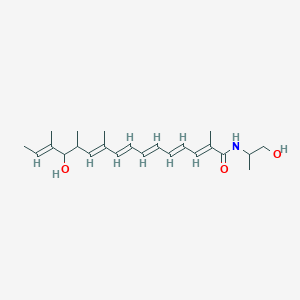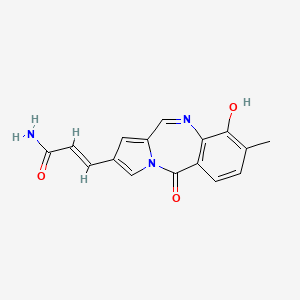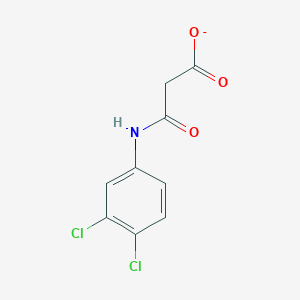
N-(3,4-dichlorophenyl)malonamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dichlorophenyl)malonamate is a monocarboxylic acid anion that is the conjugate base of N-(3,4-dichlorophenyl)malonamic acid arising from deprotonation of the carboxy group. It derives from a malonamate. It is a conjugate base of a N-(3,4-dichlorophenyl)malonamic acid.
Scientific Research Applications
1. Use in Solvent Extraction and Ion Exchange
N-(3,4-dichlorophenyl)malonamate and related compounds, such as N,N′-tetrasubstituted malonamides, have been studied for their application in solvent extraction processes. These compounds have shown efficiency in extracting metal ions like iron(III) from concentrated chloride solutions. Research indicates that different malonamide structures influence the efficiency and selectivity of metal ion extraction, which could have implications for their use in hydrometallurgy and waste treatment processes (Costa, Carvalho, Uryga, & Paiva, 2003).
2. Catalytic Activities in Environmental Remediation
Several studies have explored the catalytic activities of compounds similar to this compound in environmental applications, particularly in the degradation of pollutants like chlorophenols. These compounds are often used in conjunction with processes like ozonation, photocatalysis, and photocatalytic ozonation for the effective removal of toxic compounds from water, thereby contributing to environmental remediation efforts (Solís, Rivas, Martínez-Piernas, & Agüera, 2016).
3. Photocatalysis and Advanced Oxidation Processes
This compound related compounds have been investigated in advanced oxidation processes for the degradation of persistent organic pollutants in water. These studies contribute to our understanding of the mechanisms involved in pollutant degradation and offer potential pathways for improving water treatment technologies (Vogna, Marotta, Napolitano, Andreozzi, & d’Ischia, 2004).
Properties
Molecular Formula |
C9H6Cl2NO3- |
|---|---|
Molecular Weight |
247.05 g/mol |
IUPAC Name |
3-(3,4-dichloroanilino)-3-oxopropanoate |
InChI |
InChI=1S/C9H7Cl2NO3/c10-6-2-1-5(3-7(6)11)12-8(13)4-9(14)15/h1-3H,4H2,(H,12,13)(H,14,15)/p-1 |
InChI Key |
JEFJREKVJYACNK-UHFFFAOYSA-M |
SMILES |
C1=CC(=C(C=C1NC(=O)CC(=O)[O-])Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CC(=O)[O-])Cl)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


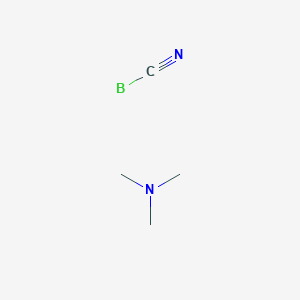

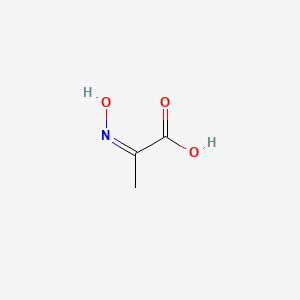

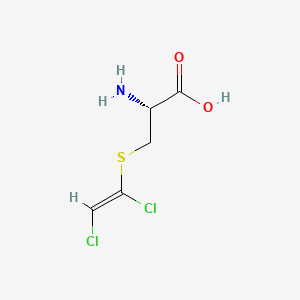
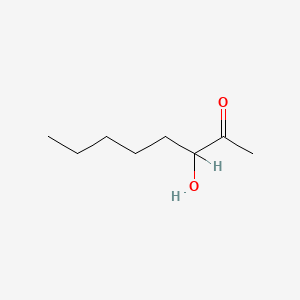

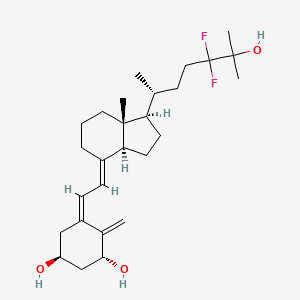
![But-2-enedioic acid;2-[1-[2-[[5-(piperidin-1-ylmethyl)furan-2-yl]methylamino]ethyl]imidazolidin-2-ylidene]propanedinitrile](/img/structure/B1231162.png)
